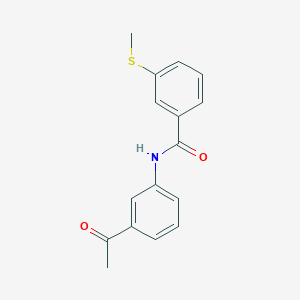
N-(3-acetylphenyl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methylsulfanyl group attached to another benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(methylthio)benzamide typically involves the reaction of 3-acetylphenylamine with 3-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetylphenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of N-(3-acetylphenyl)-3-methylsulfinylbenzamide or N-(3-acetylphenyl)-3-methylsulfonylbenzamide.
Reduction: Formation of N-(3-hydroxyphenyl)-3-methylsulfanylbenzamide.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfanyl group.
N-(3-acetylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a benzamide group.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
N-(3-acetylphenyl)-3-(methylthio)benzamide is unique due to the presence of both an acetyl group and a methylsulfanyl group, which confer specific chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJLFHGAKLYMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
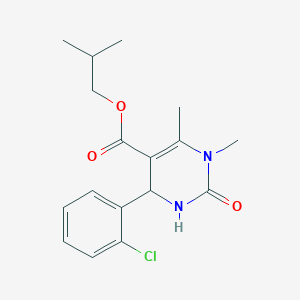
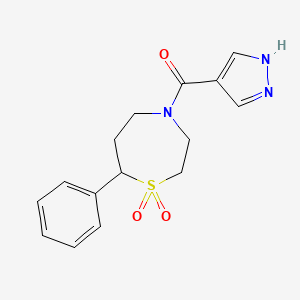
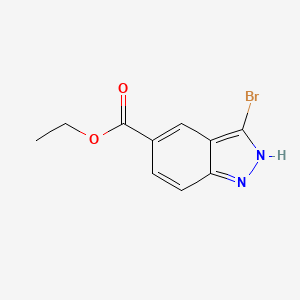
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2439816.png)
![2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide](/img/structure/B2439817.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2439818.png)

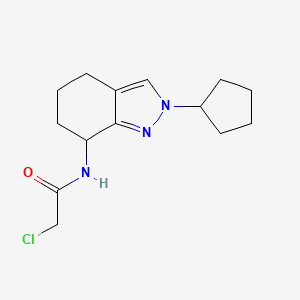
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)
![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)
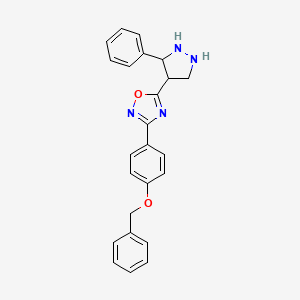
![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)
